molecular formula C20H20N4O2 B2972593 1-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole CAS No. 1798661-70-7

1-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole

Cat. No.: B2972593
CAS No.: 1798661-70-7
M. Wt: 348.406
InChI Key: MEXZYBUNGFOAAF-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine ring substituted at the 3-position with a 1H-1,2,3-triazole moiety. The pyrrolidine nitrogen is further functionalized with a 3-(benzyloxy)benzoyl group, introducing aromatic and ether linkages. The structure combines a rigid triazole core with a flexible pyrrolidine scaffold, enabling diverse interactions in biological or material applications.

Properties

IUPAC Name

(3-phenylmethoxyphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-20(23-11-9-18(14-23)24-12-10-21-22-24)17-7-4-8-19(13-17)26-15-16-5-2-1-3-6-16/h1-8,10,12-13,18H,9,11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXZYBUNGFOAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole typically involves multiple steps, including the formation of the triazole ring and the attachment of the benzyloxybenzoyl and pyrrolidine groups. One common synthetic route involves the following steps:

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities . The benzyloxybenzoyl group may also contribute to the compound’s bioactivity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

Key structural analogs and their differentiating features:

Compound Name / ID Core Structure Substituents Key Differences vs. Target Compound Reference
(3-{4-[(Benzyloxy)methyl]-1H-1,2,3-triazol-1-yl}pyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone Pyrrolidine-triazole - 4-(Benzyloxy)methyl triazole
- 3-Fluoro-4-methylbenzoyl on pyrrolidine
Benzyloxy group on triazole vs. benzoyl on pyrrolidine
4-(Phenoxymethyl)-1-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole Azetidine-triazole - Azetidine (4-membered ring)
- Trifluoromethoxybenzoyl
Smaller ring size; electron-withdrawing CF₃O group
1-(1-(2,4-Dichlorobenzyl)pyrrolidin-3-yl)-4-(2-(3,4-dichlorobenzyloxy)phenyl)triazole Pyrrolidine-triazole - Dichlorobenzyl groups on pyrrolidine and phenyl ring Increased lipophilicity due to Cl substituents
1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole Pyrrolidine-triazole - No benzoyl/benzyloxy groups Simpler structure; lower molecular weight

Key Observations :

  • Ring Size : Azetidine analogs (4-membered rings) may exhibit conformational strain compared to pyrrolidine (5-membered), affecting binding affinity .
  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, CF₃O) enhance metabolic stability but reduce aqueous solubility .
Physicochemical Data
Property Target Compound (Inferred) 1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole Dichlorobenzyl Analog
Molecular Weight ~394 g/mol (based on ) 152.2 g/mol ~500 g/mol
Solubility Low aqueous (lipophilic substituents) Moderate (polar pyrrolidine) Very low (Cl substituents)
Storage Conditions Likely refrigerated (similar to ) 4°C (oil) Room temperature (solid)

Structure-Activity Relationships (SAR)

  • Triazole Position : 1,4-Regioisomers (via CuAAC) dominate in bioactive compounds due to optimal dipole alignment .
  • Pyrrolidine Substitution : Benzoyl groups at the pyrrolidine nitrogen (target compound) improve target engagement compared to simpler alkyl chains .
  • Aromatic Substituents : Benzyloxy groups enhance binding to aromatic residues in enzymes, while halogenated analogs increase membrane permeability .

Biological Activity

1-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and pharmacological evaluations of this compound, providing a comprehensive overview based on recent research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through reductive amination of an appropriate amine with a suitable aldehyde or ketone.
  • Attachment of the Benzyloxybenzoyl Group : This is accomplished via acylation using benzyloxybenzoyl chloride and a base.
  • Construction of the Triazole Ring : The triazole ring is formed through a Huisgen 1,3-dipolar cycloaddition reaction, commonly referred to as "click chemistry," which allows for efficient formation under mild conditions .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. Research indicates that derivatives containing triazole rings exhibit significant inhibitory effects on various cancer cell lines. For instance:

  • Cell Line Studies : In vitro tests demonstrated that this compound exhibits cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231. The compound's activity was found to be enhanced when combined with conventional chemotherapeutics like doxorubicin, suggesting a synergistic effect that could improve treatment outcomes .

The proposed mechanism of action for this compound involves interaction with specific molecular targets within cancer cells. The benzyloxy group may facilitate hydrogen bonding and π-π interactions with target proteins or enzymes, leading to modulation of their activity . This interaction can induce apoptosis in cancer cells and inhibit their proliferation.

Pharmacological Evaluation

A variety of pharmacological evaluations have been conducted to assess the activity of this compound:

Activity Type Evaluation Method Results
AntitumorMTT Assay on MCF-7 and MDA-MB-231Significant cytotoxicity observed
Synergistic EffectsCombination Index Method with DoxorubicinEnhanced efficacy in cell death
Mechanistic StudiesApoptosis assaysInduction of apoptosis confirmed

Case Studies

Several case studies have documented the effectiveness of triazole derivatives similar to this compound:

  • Study on Breast Cancer : A study evaluated multiple triazole derivatives in combination with doxorubicin in breast cancer cell lines. The results indicated that compounds structurally similar to the target compound exhibited increased cytotoxicity and induced apoptosis more effectively than doxorubicin alone .

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